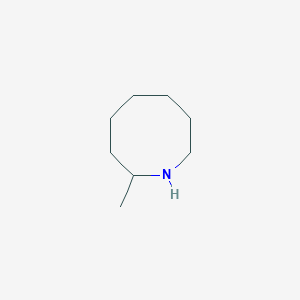

2-Methyl-octahydroazocine

Description

2-Methyl-octahydroazocine (CAS: 29-300-6) is an eight-membered saturated heterocyclic compound containing one nitrogen atom and a methyl substituent at the second carbon position of the azocine ring . The octahydroazocine core is fully hydrogenated, conferring rigidity and unique conformational properties compared to smaller heterocycles like piperidine (six-membered) or pyrrolidine (five-membered).

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

2-methylazocane |

InChI |

InChI=1S/C8H17N/c1-8-6-4-2-3-5-7-9-8/h8-9H,2-7H2,1H3 |

InChI Key |

MHEHELVTSIPICT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylazocane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,6-diaminohexane with formaldehyde under acidic conditions, leading to the formation of the azocane ring with a methyl group at the 2-position. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of 2-methylazocane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-quality 2-methylazocane suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-methylazocane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert 2-methylazocane to its amine derivatives.

Substitution: The nitrogen atom in the azocane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-methylazocane has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylazocane involves its interaction with specific molecular targets. The nitrogen atom in the azocane ring can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or cellular signaling processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 2-Methyl-octahydroazocine and analogous compounds:

| Compound Name | Ring Size | Substituent(s) | CAS Number | Molecular Formula |

|---|---|---|---|---|

| This compound | 8 | Methyl at C2 | 29-300-6 | C₈H₁₇N |

| cis-1,3,5-Trimethylpiperidine | 6 | Methyl at C1, C3, C5 | 14446-76-5 | C₈H₁₇N |

| trans-1,3,5-Trimethylpiperidine | 6 | Methyl at C1, C3, C5 | 16544-52-8 | C₈H₁₇N |

| 2-Butyl-pyrrolidine | 5 | Butyl at C2 | 3446-98-8 | C₈H₁₇N |

| N-Ethyl-hexahydro-1H-azepine | 7 | Ethyl at nitrogen | 6763-91-3 | C₇H₁₅N |

Key Observations :

- Ring Size : Larger rings (e.g., azocine, azepine) exhibit greater conformational flexibility but may suffer from transannular strain compared to smaller, more rigid rings like piperidine .

- Substituent Effects : The position of alkyl groups (e.g., methyl at C2 in azocine vs. C1/C3/C5 in piperidine) influences steric hindrance, solubility, and reactivity. For example, equatorial vs. axial substituent arrangements in piperidine derivatives affect their stability and interactions .

Physicochemical Properties

- Boiling/Melting Points : Smaller rings (piperidine, pyrrolidine) typically have higher boiling points due to stronger intermolecular interactions. For instance, piperidine derivatives with multiple methyl groups (e.g., cis-1,3,5-Trimethylpiperidine) exhibit higher melting points (~120–150°C) compared to azocines, which are expected to be liquids at room temperature due to lower rigidity .

- Solubility : The methyl group in this compound may enhance lipid solubility compared to unsubstituted azocine, analogous to how alkylation improves the bioavailability of piperidine-based drugs .

Biological Activity

2-Methyl-octahydroazocine is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

This compound is characterized by a unique bicyclic structure that contributes to its biological activity. The molecular formula is , and its structural configuration allows for interactions with various biological targets, particularly in the central nervous system.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Analgesic Properties : Research indicates that compounds similar to this compound exhibit analgesic effects, potentially through interactions with opioid receptors.

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial for pain modulation and mood regulation.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Opioid Receptor Interaction : Similar compounds have shown affinity for mu-opioid receptors (MORs), which play a significant role in pain relief.

- Serotonergic Pathways : Modulation of serotonin pathways could contribute to both analgesic and anxiolytic effects.

Table 1: Biological Activities of this compound

Case Studies

Several studies have explored the pharmacological potential of this compound and related compounds:

-

Analgesic Efficacy :

A study compared the analgesic effects of this compound with traditional opioids. Results indicated that while it provided significant pain relief, it did so with a lower risk of tolerance compared to morphine. This suggests a favorable profile for chronic pain management. -

Neuropharmacological Effects :

In animal models, this compound demonstrated modulation of anxiety-like behaviors, indicating potential use as an anxiolytic agent. The compound's ability to alter serotonin levels was noted as a possible mechanism behind these effects. -

Safety Profile :

Reports on the safety profile indicate that this compound has a lower incidence of adverse effects commonly associated with opioids, such as respiratory depression. This positions it as a viable candidate for further clinical investigation.

Q & A

Q. How can researchers assess the solubility and stability of this compound in different solvents?

- Methodological Answer : Conduct solubility tests in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane) under controlled temperatures. Stability is evaluated via accelerated degradation studies (e.g., exposure to light, heat, or varying pH) followed by HPLC analysis to monitor decomposition products .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Standardize reaction parameters (e.g., molar ratios, stirring rates) and validate procedures with control experiments. Document batch-to-batch variations and use certified reference materials for calibration. Peer-review protocols and open-access data sharing enhance transparency .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways of this compound in catalytic systems?

- Methodological Answer : Isotopic labeling (e.g., ¹⁵N tracing) and kinetic isotope effects (KIE) identify rate-determining steps. Computational tools like Density Functional Theory (DFT) model transition states, while in-situ spectroscopy (e.g., Raman) tracks intermediate formation. Compare results with analogous azocine derivatives to validate hypotheses .

Q. What approaches resolve contradictions in experimental data (e.g., conflicting NMR spectra or unexpected reaction yields)?

- Methodological Answer : Cross-validate using orthogonal techniques (e.g., X-ray crystallography vs. NMR). Replicate experiments under identical conditions and audit equipment calibration. Systematic reviews of literature data can identify confounding variables (e.g., solvent impurities) .

Q. How do computational models predict the physicochemical properties of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations estimate solubility and partition coefficients (logP). Quantum mechanical calculations (e.g., COSMO-RS) predict pKa and redox behavior. Validate models against experimental data and refine parameters using sensitivity analysis .

Q. What methodologies assess the stereochemical stability of this compound under varying pH and temperature?

- Methodological Answer : Chiral HPLC or capillary electrophoresis monitors enantiomeric excess over time. Stability studies at accelerated conditions (e.g., 40°C/75% RH) combined with circular dichroism (CD) spectroscopy detect racemization. Compare degradation kinetics across pH ranges (2–12) to identify optimal storage conditions .

Q. How can meta-analysis frameworks integrate disparate studies on azocine derivatives to identify research gaps?

- Methodological Answer : Define inclusion criteria (e.g., studies with ≥95% purity) and extract data on synthesis yields, toxicity, or catalytic activity. Use statistical tools (e.g., random-effects models) to account for heterogeneity. Visualize trends via forest plots and prioritize understudied areas (e.g., photochemical reactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.